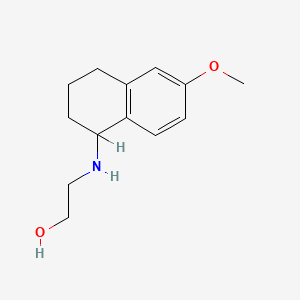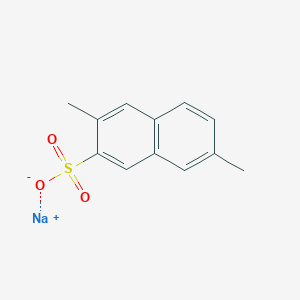
Sodium 3,7-dimethyl-2-naphthalenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3,7-dimethyl-2-naphthalenesulfonate is an organic compound with the molecular formula C12H11O3S.Na. It is a derivative of naphthalenesulfonic acid, where the naphthalene ring is substituted with methyl groups at the 3 and 7 positions. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Natrium-3,7-Dimethyl-2-naphthalinsulfonat umfasst typischerweise die Sulfonierung von 3,7-Dimethylnaphthalin. Das Verfahren umfasst die folgenden Schritte:
Sulfonierung: 3,7-Dimethylnaphthalin wird mit Schwefelsäure behandelt, um die Sulfonsäuregruppe einzuführen.
Neutralisation: Die resultierende Sulfonsäure wird mit Natriumhydroxid neutralisiert, um das Natriumsalz zu bilden.
Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von Natrium-3,7-Dimethyl-2-naphthalinsulfonat einem ähnlichen Weg, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Verfahren umfasst:
Kontinuierliche Sulfonierung: Verwendung eines kontinuierlichen Reaktors, um konstante Reaktionsbedingungen zu gewährleisten.
Effiziente Neutralisation: Einsatz von automatisierten Systemen zur Steuerung der Zugabe von Natriumhydroxid, um eine vollständige Neutralisation zu gewährleisten und Nebenprodukte zu minimieren.
Analyse Chemischer Reaktionen
Reaktionstypen: Natrium-3,7-Dimethyl-2-naphthalinsulfonat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfonsäurederivate zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonatgruppe in eine Sulfinat- oder Thiolgruppe umwandeln.
Substitution: Die Sulfonatgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Oxidation: Sulfonsäurederivate.
Reduktion: Sulfinat- oder Thiolderivate.
Substitution: Verschiedene substituierte Naphthalinderivate.
Wissenschaftliche Forschungsanwendungen
Natrium-3,7-Dimethyl-2-naphthalinsulfonat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in der organischen Synthese und als Katalysator in bestimmten Reaktionen verwendet.
Biologie: Wird in biochemischen Assays und als Sonde in molekularbiologischen Studien eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften und als Arzneistoffträger untersucht.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und als Tensid in verschiedenen Formulierungen verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von Natrium-3,7-Dimethyl-2-naphthalinsulfonat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über seine Sulfonatgruppe. Diese Gruppe kann starke ionische Bindungen mit positiv geladenen Stellen an Proteinen und anderen Biomolekülen eingehen und so ihre Struktur und Funktion beeinflussen. Die beteiligten Pfade umfassen:
Enzyminhibition: Die Verbindung kann bestimmte Enzyme hemmen, indem sie an ihre aktiven Stellen bindet.
Signaltransduktion: Es kann Signaltransduktionswege modulieren, indem es mit wichtigen Signalmolekülen interagiert.
Ähnliche Verbindungen:
- Natrium-2-naphthalinsulfonat
- Natrium-1-naphthalinsulfonat
- Natrium-6-methyl-2-naphthalinsulfonat
Vergleich:
- Natrium-3,7-Dimethyl-2-naphthalinsulfonat ist aufgrund des Vorhandenseins zweier Methylgruppen an den Positionen 3 und 7 einzigartig, die seine Reaktivität und Wechselwirkung mit anderen Molekülen beeinflussen können.
- Natrium-2-naphthalinsulfonat und Natrium-1-naphthalinsulfonat fehlen diese Methylgruppen, was zu unterschiedlichen chemischen und physikalischen Eigenschaften führt.
- Natrium-6-methyl-2-naphthalinsulfonat hat nur eine Methylgruppe, was sich auch auf sein Verhalten im Vergleich zum Dimethylderivat auswirkt.
Dieser umfassende Überblick hebt die Bedeutung von Natrium-3,7-Dimethyl-2-naphthalinsulfonat in verschiedenen wissenschaftlichen und industriellen Anwendungen hervor. Seine einzigartige Struktur und Reaktivität machen es zu einer wertvollen Verbindung für Forschung und Entwicklung.
Wirkmechanismus
The mechanism of action of sodium 3,7-dimethyl-2-naphthalenesulfonate involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, influencing their structure and function. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Signal Transduction: It can modulate signal transduction pathways by interacting with key signaling molecules.
Vergleich Mit ähnlichen Verbindungen
- Sodium 2-naphthalenesulfonate
- Sodium 1-naphthalenesulfonate
- Sodium 6-methyl-2-naphthalenesulfonate
Comparison:
- Sodium 3,7-dimethyl-2-naphthalenesulfonate is unique due to the presence of two methyl groups at the 3 and 7 positions, which can influence its reactivity and interaction with other molecules.
- Sodium 2-naphthalenesulfonate and Sodium 1-naphthalenesulfonate lack these methyl groups, resulting in different chemical and physical properties.
- Sodium 6-methyl-2-naphthalenesulfonate has only one methyl group, which also affects its behavior compared to the dimethyl derivative.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
861802-37-1 |
|---|---|
Molekularformel |
C12H11NaO3S |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
sodium;3,7-dimethylnaphthalene-2-sulfonate |
InChI |
InChI=1S/C12H12O3S.Na/c1-8-3-4-10-6-9(2)12(16(13,14)15)7-11(10)5-8;/h3-7H,1-2H3,(H,13,14,15);/q;+1/p-1 |
InChI-Schlüssel |
LKWRQEMYZRVHNW-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=C(C(=C2)S(=O)(=O)[O-])C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


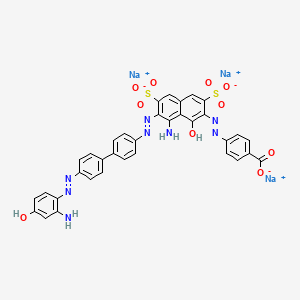
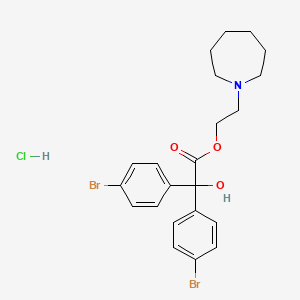




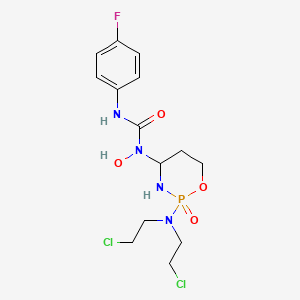

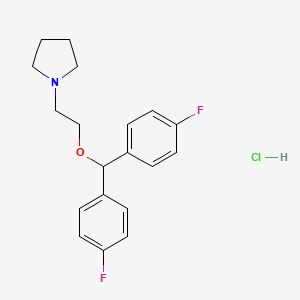
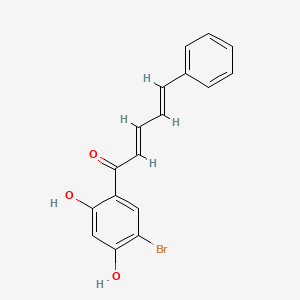
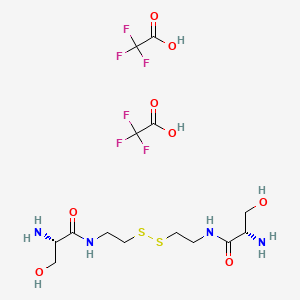
![2-(2,4-Di-tert-pentylphenoxy)-3'-hydroxy-4'-[(5H-perfluorovaleryl)amino]hexananilide](/img/structure/B12720028.png)

